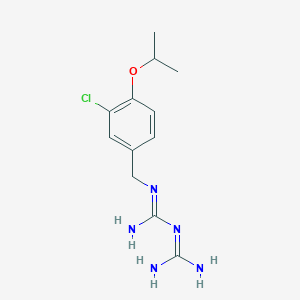![molecular formula C17H16ClF3N2O B4739411 N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for various purposes. TFMPP is a psychoactive drug that affects the central nervous system and has been studied for its potential therapeutic applications.
Mecanismo De Acción
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for other receptors, including dopamine and adrenergic receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to affect the release and reuptake of neurotransmitters in the brain.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to increase serotonin and dopamine levels in the brain, leading to changes in mood and behavior. This compound has also been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on the central nervous system are well understood. However, this compound is a potentially hazardous compound that requires careful handling, and its effects on the body can be unpredictable.
Direcciones Futuras
There are several future directions for research involving N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is its potential as an antidepressant, as it has been shown to have effects on serotonin levels in the brain. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its effects on the body. Other potential areas of research include exploring the use of this compound in treating other psychiatric disorders, such as anxiety and addiction.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has been used in scientific research for various purposes, including studying the mechanisms of action of psychoactive drugs and exploring the potential therapeutic applications of this compound. It has been studied for its effects on the central nervous system, including its ability to modulate serotonin receptors and its potential as an antidepressant.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-2-14(11-7-9-12(18)10-8-11)22-16(24)23-15-6-4-3-5-13(15)17(19,20)21/h3-10,14H,2H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQNHTULDFLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4739336.png)
![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4739348.png)
![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)

![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4739404.png)
![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)
![2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)
![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)
![4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole](/img/structure/B4739444.png)